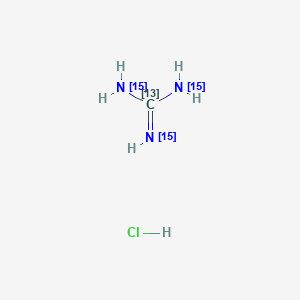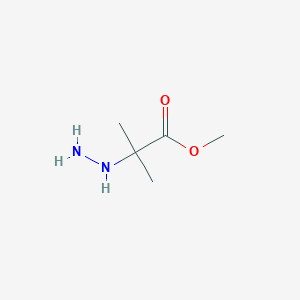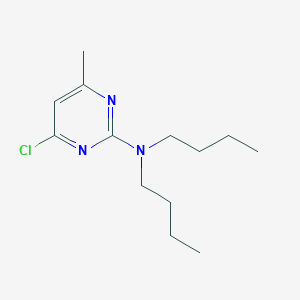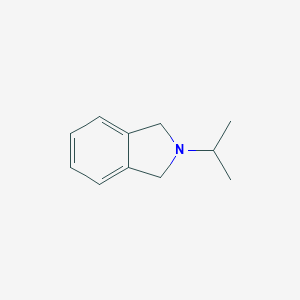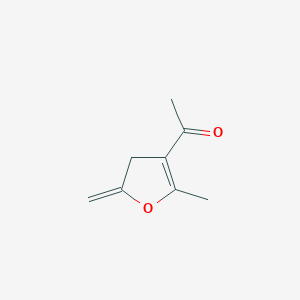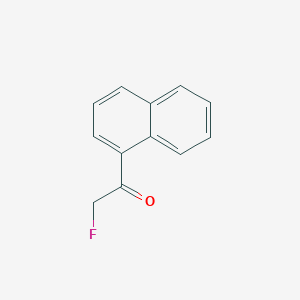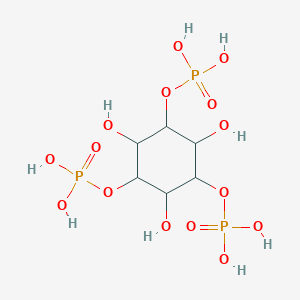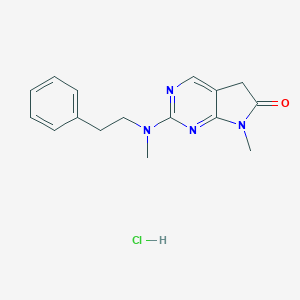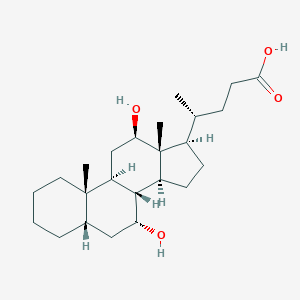![molecular formula C20H22N2O4 B056375 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- CAS No. 112885-38-8](/img/structure/B56375.png)
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also modulate neurotransmitter systems, such as dopamine, serotonin, and acetylcholine, which are implicated in neurological disorders.
Biochemical and Physiological Effects:
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to modulate neurotransmitter systems, which may improve cognitive function and alleviate symptoms of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- in lab experiments is its ability to exhibit various pharmacological properties, which makes it a versatile compound for drug development. However, one of the limitations is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-. One of the directions is to further investigate its mechanism of action, which may provide insights into its potential therapeutic uses. Additionally, it may be worthwhile to explore its potential as a treatment for other disorders, such as autoimmune diseases and cancer. Finally, further research may be needed to optimize its pharmacokinetic properties, such as bioavailability and half-life, to improve its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N-[[4-(phenylmethyl)-2-morpholinyl]methyl]amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to exhibit various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate neurotransmitter systems.
Eigenschaften
CAS-Nummer |
112885-38-8 |
|---|---|
Produktname |
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- |
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[(4-benzylmorpholin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c23-20(16-6-7-18-19(10-16)26-14-25-18)21-11-17-13-22(8-9-24-17)12-15-4-2-1-3-5-15/h1-7,10,17H,8-9,11-14H2,(H,21,23) |
InChI-Schlüssel |
IVZKKTRTNYEUJY-UHFFFAOYSA-N |
SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Synonyme |
1,3-BENZODIOXOLE-5-CARBOXAMIDE, N-[[4-(PHENYLMETHYL)-2-MORPHOLINYL]METHYL]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




